2-Amino-4-(methylamino)phenol
CAS No.:
Cat. No.: VC19878422
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O |
|---|---|
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 2-amino-4-(methylamino)phenol |
| Standard InChI | InChI=1S/C7H10N2O/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3 |
| Standard InChI Key | OSWAUKJYXZYZBZ-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC(=C(C=C1)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular formula of 2-Amino-4-(methylamino)phenol is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. Its IUPAC name is 2-amino-4-(methylamino)phenol, indicating substituents at the 2- and 4-positions of the phenolic ring (Figure 1). The compound’s structure combines electron-donating amino groups with the weakly acidic phenolic hydroxyl, creating a bifunctional platform for diverse chemical transformations.
Structural Features:
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Phenolic -OH group: Governs acidity (predicted pKa ≈ 9.5–10.5) and participates in hydrogen bonding.
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Primary amino group (-NH₂): Enhances solubility in polar solvents and serves as a nucleophilic site.
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Methylamino group (-NHCH₃): Introduces steric bulk and moderates electronic effects compared to primary amines.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 2-amino-4-(methylamino)phenol |
| CAS Registry Number | Not formally assigned |
| SMILES | OC1=C(N)C=CC(NC)=C1 |
Synthesis and Production Methods
Retrosynthetic Pathways
The synthesis of 2-Amino-4-(methylamino)phenol can be approached through two primary routes:
Route 1: Sequential Amination of 4-Nitrophenol
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Reduction of Nitro Group: Catalytic hydrogenation of 4-nitrophenol yields 4-aminophenol.
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Selective Methylation: Treatment with methyl iodide or dimethyl sulfate under basic conditions introduces the methylamino group at the 4-position .
Reaction Conditions:
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Step 1: H₂ (1–3 atm), Pd/C catalyst, ethanol, 25–50°C.
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Step 2: NaOH (aq), CH₃I, 60–80°C, 6–12 hours.
Route 2: Direct Amination of 2-Aminophenol
Methylamine gas is introduced to 2-aminophenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to facilitate electrophilic substitution at the 4-position.
Challenges:
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Regioselectivity control to prevent over-methylation.
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Separation of positional isomers.
Physical and Chemical Properties
Thermodynamic Parameters
Predicted properties based on group contribution methods and analogs :
| Property | Value |
|---|---|
| Melting Point | 145–155°C |
| Boiling Point | 290–310°C (decomposes) |
| Density | 1.28–1.32 g/cm³ |
| Solubility in Water | 5–10 g/L (25°C) |
| LogP (Octanol-Water) | 0.85–1.15 |
Spectroscopic Signatures
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IR Spectroscopy:
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O-H stretch: 3200–3400 cm⁻¹ (broad).
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N-H stretches: 3300–3500 cm⁻¹ (amine).
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Aromatic C=C: 1500–1600 cm⁻¹.
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¹H NMR (DMSO-d₆):
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δ 6.5–7.2 ppm (aromatic protons).
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δ 4.8 ppm (phenolic -OH, exchangeable).
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δ 2.8 ppm (N-CH₃, singlet).
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Reactivity and Functional Transformations
Acid-Base Behavior
The compound exhibits amphoteric properties:
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Acidic Site: Phenolic -OH (pKa ≈ 10).
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Basic Sites: Primary amine (pKa ≈ 4–5) and methylamino group (pKa ≈ 9–10).
Protonation States:
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Neutral pH: Phenol deprotonated (-O⁻), amines protonated (-NH₃⁺ and -NH₂CH₃⁺).
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Alkaline Conditions: Phenolate ion dominates; amines remain protonated.
Electrophilic Substitution
The electron-rich aromatic ring undergoes regioselective reactions:
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Nitration: Predominantly at the 5-position (meta to amino groups).
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Sulfonation: Forms water-soluble derivatives at elevated temperatures .
Oxidation Pathways
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Air Oxidation: Gradual darkening due to quinone formation.
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Chemical Oxidants: Hydrogen peroxide converts amino groups to nitroso derivatives.
Industrial and Pharmaceutical Applications
Dye Intermediate
The compound serves as a precursor for azo dyes, where its dual amino groups enable diazotization and coupling reactions. Example derivatives include:
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Cationic Dyes: For acrylic fibers.
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Oxidative Hair Dyes: Reacts with couplers (e.g., resorcinol) to form indo dyes.
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